4-(Tetrazol-1-yl)benzenesulfonyl fluoride
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Overview
Description
4-(Tetrazol-1-yl)benzenesulfonyl fluoride is a compound that features a tetrazole ring attached to a benzenesulfonyl fluoride group. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The sulfonyl fluoride group is a valuable functional group in organic synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing sulfonyl fluorides, including 4-(Tetrazol-1-yl)benzenesulfonyl fluoride, involves the transformation of sulfonates or sulfonic acids using mild reaction conditions and readily available reagents . This process typically involves a chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrazol-1-yl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Products: The products vary based on the specific reaction conditions but can include various oxidized or reduced forms of the tetrazole ring.
Scientific Research Applications
4-(Tetrazol-1-yl)benzenesulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Tetrazol-1-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues, such as serine or cysteine, through nucleophilic attack on the sulfonyl fluoride group.
Receptor Binding: The tetrazole ring can interact with biological receptors, mimicking the behavior of carboxylic acids and enhancing receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the tetrazole ring but shares the sulfonyl fluoride group.
Tetrazole Derivatives: Compounds with various substituents on the tetrazole ring, such as 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole.
Uniqueness
4-(Tetrazol-1-yl)benzenesulfonyl fluoride is unique due to the combination of the tetrazole ring and the sulfonyl fluoride group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOUBICVJEVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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